Human Intestinal Diamine Oxidase Inhibition: MFH vs. Semicarbazide and Aminoguanidine
In a direct enzyme inhibition assay using purified human intestinal diamine oxidase, N-methyl-N-formylhydrazine (MFH) demonstrated an ID₅₀ value of 1.6 × 10⁻⁵ mol/L as a non-competitive inhibitor [1]. In the same study, semicarbazide was found to be 10-fold more potent than MFH, while aminoguanidine was 1000-fold more potent [1]. This intermediate potency profile makes MFH uniquely valuable for studies requiring partial or graded DAO inhibition without the extreme potency of aminoguanidine or the weaker inhibition of simpler hydrazines.
| Evidence Dimension | Diamine oxidase (DAO) inhibitory potency |
|---|---|
| Target Compound Data | ID₅₀ = 1.6 × 10⁻⁵ mol/L (non-competitive) |
| Comparator Or Baseline | Semicarbazide: 10× more potent than MFH; Aminoguanidine: 1000× more potent than MFH |
| Quantified Difference | MFH is 10× less potent than semicarbazide, 1000× less potent than aminoguanidine |
| Conditions | Human intestinal diamine oxidase, in vitro enzymatic assay |
Why This Matters
This quantified intermediate potency enables MFH to serve as a calibrated reference inhibitor in DAO enzymology, distinguishing it from both excessively potent and insufficiently active hydrazine analogs.
- [1] Biegański T, Braun R, Kusche J. N-methyl-N-formylhydrazine: a toxic and mutagenic inhibitor of the intestinal diamine oxidase. Agents Actions. 1984;14(3-4):351-355. View Source
